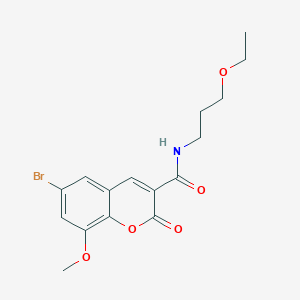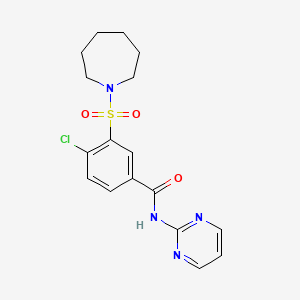
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research, drug discovery, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide is not fully understood. It is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases, that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide in lab experiments is that it has shown promising results in inhibiting cancer cell growth and proliferation. This compound has also been used as a scaffold for the development of new compounds with improved biological activity. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are many future directions for the study of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to explore its potential use in drug discovery and medicinal chemistry. This compound may also have potential applications in other areas, such as neurodegenerative diseases and inflammation. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesis Methods
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide involves a multi-step process. The first step involves the reaction of 4-chloro-N-(pyrimidin-2-yl)benzamide with sodium hydride in the presence of dimethylformamide (DMF) to form an intermediate compound. The second step involves the reaction of this intermediate compound with azepane-1-sulfonyl chloride in the presence of triethylamine to form the final product.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in drug discovery and medicinal chemistry. It has been used as a scaffold for the development of new compounds with improved biological activity.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-7-6-13(16(23)21-17-19-8-5-9-20-17)12-15(14)26(24,25)22-10-3-1-2-4-11-22/h5-9,12H,1-4,10-11H2,(H,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMRWWSLOULDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

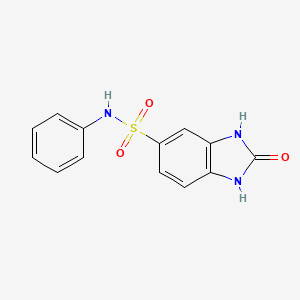

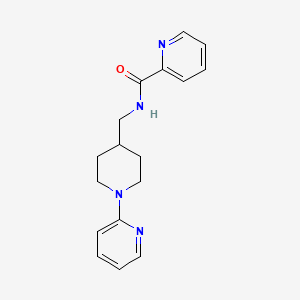
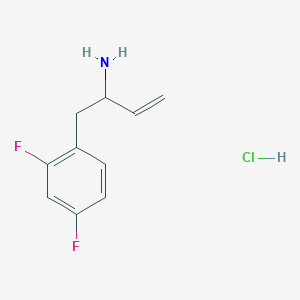
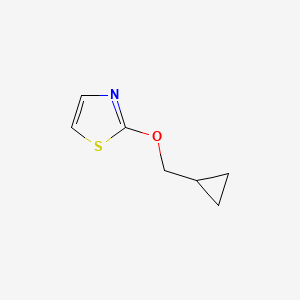
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2396146.png)
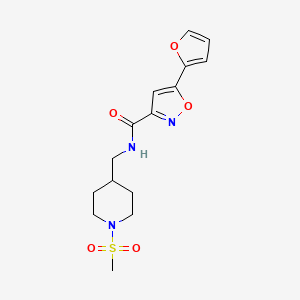


![3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2396154.png)
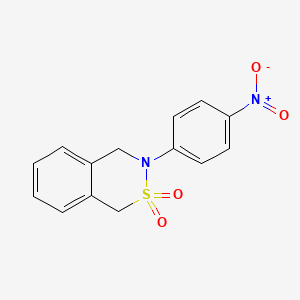
![5-benzyl-N-(4,5-dihydrothiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2396156.png)
![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)
